8A-Cyano-2-decalone ethylene ketal

Description

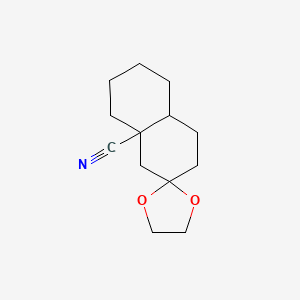

8a-Cyano-2-decalone ethylene ketal (CID 318093) is a bicyclic ketal derivative with the molecular formula C₁₃H₁₉NO₂. Its structure comprises a decalone backbone modified by an ethylene ketal group and a cyano substituent at the 8a position. Key structural features include:

- SMILES:

C1CCC2(CC3(CCC2C1)OCCO3)C#N - Systematic Name: Spiro[1,2,3,4,5,7,8,8a-octahydronaphthalene-6,2'-1,3-dioxolane]-4a-carbonitrile . The ethylene ketal group (derived from ethylene glycol) protects the ketone functionality, enhancing stability under basic or nucleophilic conditions.

Properties

CAS No. |

25578-12-5 |

|---|---|

Molecular Formula |

C13H19NO2 |

Molecular Weight |

221.29 g/mol |

IUPAC Name |

spiro[1,2,3,4,5,7,8,8a-octahydronaphthalene-6,2'-1,3-dioxolane]-4a-carbonitrile |

InChI |

InChI=1S/C13H19NO2/c14-10-12-5-2-1-3-11(12)4-6-13(9-12)15-7-8-16-13/h11H,1-9H2 |

InChI Key |

XDZWVZVEAHGFPL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2(CC3(CCC2C1)OCCO3)C#N |

Origin of Product |

United States |

Preparation Methods

Conjugate Addition to α,β-Unsaturated Ketones

Anti-Michael addition of trimethylsilyl cyanide (TMSCN) to α,β-unsaturated ketones is a stereoselective route to install the cyano group. For example:

-

Substrate : 4,4a,5,6,7,8-Hexahydro-5,5-dimethyl-2(3H)-naphthalenone (enone 6 in).

-

Conditions : TMSCN (1.2 eq), ZnI₂ (10 mol%), THF, −78°C to 25°C.

-

Outcome : Anti-addition yields trans-cyano decalone (±)-7 (83% trans selectivity).

Mechanistic Insight :

The Lewis acid (ZnI₂) coordinates to the ketone oxygen, polarizing the α,β-unsaturated system for nucleophilic attack by TMSCN. The anti-selectivity arises from transition-state stabilization via a Zimmerman-Traxler cyclohexane chair.

Alternative Cyanation Methods

-

Cyanohydrin Formation : Limited utility for ketones due to low reactivity, though in situ HCN generation (NaCN/HCl) can be attempted.

-

Nitrile Alkylation : Requires pre-functionalized substrates (e.g., alkyl halides), offering poor regiocontrol for decalins.

Ketalization Protocols

Acid-Catalyzed Ethylene Ketal Formation

The 2-keto group is protected using ethylene glycol under Brønsted acid catalysis:

-

Conditions : Ethylene glycol (5 eq), p-toluenesulfonic acid (0.1 eq), toluene, reflux (110°C), Dean-Stark trap (4–6 h).

-

Workup : Neutralization (NaHCO₃), extraction (EtOAc), and column chromatography (hexane/EtOAc 9:1) yield the ketal (89% in).

Critical Parameters :

-

Water Removal : Azeotropic distillation via Dean-Stark trap drives equilibrium toward ketal formation.

-

Acid Load : Excess acid promotes side reactions (e.g., nitrile hydrolysis).

Solid Acid Catalysis

Patented methods using amphiphilic nanoparticles (e.g., Aerosil 200 functionalized with sulfonic acid groups) demonstrate improved recyclability:

-

Conditions : Cyclohexane solvent, 120°C, 4 h.

-

Advantages : Avoids aqueous workup, though yields for bicyclic ketals are unreported.

Integrated Synthesis Workflow

A representative large-scale synthesis from is outlined below:

| Step | Description | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Alkylation of 3-methylcyclohex-2-enone | Iodoethyl dioxolane 3 , DMSO, rt, 17 h | 70% |

| 2 | Michael Addition (CuI/MeLi) | CuI, MeLi, Et₂O, −78°C to −40°C | 92% |

| 3 | Intramolecular Aldol Condensation | 3N HCl, MeOH, reflux, 19 h | 89% |

| 4 | Cyanation (TMSCN/ZnI₂) | TMSCN, ZnI₂, THF, −78°C | 83% trans |

| 5 | Ketalization | Ethylene glycol, p-TsOH, toluene, reflux | 89% |

Key Observations :

-

Step 4 achieves high trans-diastereoselectivity critical for downstream stereochemistry.

-

Ketalization (Step 5) proceeds without epimerization due to the rigid decalin framework.

Stereochemical Resolution

Racemic 8A-cyano-2-decalone (±)-7 is resolved using chiral auxiliaries:

Performance :

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions: 8A-Cyano-2-decalone ethylene ketal undergoes various chemical reactions, including:

Oxidation: The cyano group can be oxidized to form carboxylic acids.

Reduction: The cyano group can be reduced to form amines.

Substitution: The ketal moiety can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as alcohols and amines can react with the ketal moiety under acidic or basic conditions.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted ketals depending on the nucleophile used.

Scientific Research Applications

8A-Cyano-2-decalone ethylene ketal is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study enzyme-catalyzed reactions involving ketals.

Medicine: Potential use in drug design and development due to its unique chemical properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8A-Cyano-2-decalone ethylene ketal involves its interaction with various molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the ketal moiety can undergo hydrolysis to form the corresponding ketone and alcohol. These reactions are catalyzed by enzymes or chemical catalysts, leading to the formation of various products that can exert biological or chemical effects .

Comparison with Similar Compounds

Structural Analogs in Intramolecular Diels–Alder Reactions

4-(5,5-Dicyanopent-4-enyl)cyclopent-2-enone Ethylene Ketal (15b)

- Structure: Features a cyclopentenone core with a dicyano-substituted pentenyl chain and ethylene ketal.

- Reactivity: Undergoes intramolecular Diels–Alder (IMDA) reactions at 120°C to form tricyclic derivatives. Unlike 8a-cyano-2-decalone ethylene ketal, this compound lacks a fused bicyclic system, leading to distinct stereoelectronic outcomes .

- Application : Serves as a precursor for tricyclic frameworks in natural product synthesis.

Cyclohexanone Ethylene Ketal

- Structure: A monocyclic ketal with a six-membered ring.

- Physical Properties: Higher logP (partition coefficient) compared to this compound, indicating greater hydrophobicity.

- Application: Used in coatings to reduce detachment force (148 N vs. 8a-cyano-2-decalone’s N/A data) due to its softening effect on polymer shells .

Functional Group Comparisons

Phthalocyanines with Ethylene Ketal Substituents

- Structure : Zinc phthalocyanines substituted with 1-(2-oxyethyl)-4-piperidone ethylene ketal groups.

- Reactivity: The ketal group improves solubility for photodynamic therapy applications, contrasting with 8a-cyano-2-decalone’s role in small-molecule synthesis.

- Stability : Both compounds retain ketal integrity under neutral conditions but may deprotect under acidic hydrolysis .

Ethyl Acetoacetate-Derived Ketal Esters

- Structure : Ethylene ketal-protected β-keto esters.

- Key Difference: The decalone backbone in 8a-cyano-2-decalone provides rigidity, influencing stereoselectivity in subsequent reactions .

Stability and Reactivity Under Acidic Conditions

- This compound: No direct evidence of deprotection in provided studies, but ethylene ketals generally hydrolyze under acidic conditions.

- Compound 12 (Hexahydro-pentalenedimethanol derivative): Deprotection of its ethylene ketal occurred during chromatography under mildly acidic conditions, highlighting variability in ketal stability across scaffolds .

- Bromomethyl Ketone Derivatives : Attempted ketal formation with ethylene glycol led to lactonization instead, emphasizing the sensitivity of certain substrates to competing reactions .

Q & A

Q. What are the standard protocols for synthesizing 8A-cyano-2-decalone ethylene ketal, and how does acid catalysis influence ketal formation?

The synthesis typically involves reacting 8A-cyano-2-decalone with ethylene glycol under acid catalysis (e.g., p-toluenesulfonic acid) in a non-polar solvent like toluene. The acid catalyzes the nucleophilic attack of ethylene glycol on the carbonyl group, forming the ketal via a two-step mechanism: hemiacetal intermediate formation followed by dehydration . Reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) must be optimized to suppress side reactions, such as premature hydrolysis or over-acidification of the ketal .

Q. Which purification methods are effective for isolating this compound from reaction mixtures?

Column chromatography on silica gel using ethyl acetate/benzene (1:9) is widely employed to separate the ketal from unreacted starting materials or byproducts . For diastereomeric mixtures, thiourea inclusion crystallization in methanol can resolve stereoisomers by selectively complexing with all-trans configurations . Distillation under reduced pressure (e.g., 0.8 mm Hg) is also effective for high-purity isolation .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key analytical methods include:

- NMR spectroscopy : The ketal protons (δ 6.16 ppm in CCl₄) and angular methyl groups (δ 9.08 ppm) are diagnostic .

- IR spectroscopy : Absence of the carbonyl stretch (~1700 cm⁻¹) confirms successful ketalization .

- Mass spectrometry : Fragmentation patterns (e.g., loss of ethylene glycol) and molecular ion detection validate the molecular weight .

Q. What solvents and storage conditions are optimal for preserving this compound?

Store in anhydrous benzene or methylene chloride at 4°C in sealed containers under inert gas (N₂/Ar). Avoid exposure to moisture or oxidizing agents, as the ketal is prone to acid-catalyzed hydrolysis .

Q. How does the ethylene ketal group influence the reactivity of the parent ketone in downstream reactions?

The ketal protects the carbonyl group from nucleophilic attack, enabling selective functionalization at other sites (e.g., cyanide substitution at C8A). Deprotection requires acidic hydrolysis (e.g., HCl/THF) or oxidative cleavage (e.g., NaIO₄ in aqueous dioxane) .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during ketalization of polycyclic ketones like 8A-cyano-2-decalone?

Steric hindrance and electronic effects dictate regioselectivity. For example, bulky substituents at C8A (e.g., cyano groups) favor ketalization at the less hindered C2 position. Computational DFT studies can predict transition-state geometries to guide solvent/catalyst selection .

Q. How can kinetic vs. thermodynamic control be leveraged to optimize ketal stereochemistry?

Low-temperature reactions (5–10°C) favor kinetic products (e.g., cis-ketals), while prolonged heating under reflux shifts equilibration toward thermodynamically stable trans-isomers . Monitoring via glpc (gas-liquid partition chromatography) with SF96 columns resolves diastereomers in real time .

Q. What mechanistic insights explain the thermal decomposition of this compound under gas-phase conditions?

Thermal decomposition proceeds via retro-ketalization, releasing ethylene glycol and regenerating the parent ketone. Activation energies (calculated via DFT) correlate with ring strain in the decalone system. Competing pathways, such as cyanide elimination, are observed at >150°C .

Q. How do steric and electronic effects impact the stability of ethylene ketal protecting groups in multi-step syntheses?

Electron-withdrawing groups (e.g., cyano at C8A) destabilize the ketal by polarizing the C–O bonds, increasing hydrolysis susceptibility. Steric shielding from adjacent substituents (e.g., methyl at C4a) enhances stability. Comparative studies using neopentyl glycol ketals show improved resistance to acid .

Q. What methodologies enable the integration of this compound into complex natural product syntheses?

The ketal serves as a masked carbonyl for iterative C–C bond formation. For example, in steroid syntheses, ozonolysis of allyl-substituted ketals generates α,ω-dialdehydes for cyclization . Challenges include competing over-reduction (e.g., NaBH₄) or epimerization during deprotection, mitigated by stepwise LiAlH₄ reduction and low-temperature workups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.